5-氯-N-(2-(4-(噻吩-2-基)-1H-咪唑-2-基)乙基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

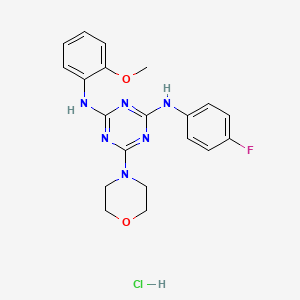

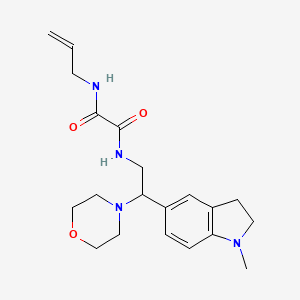

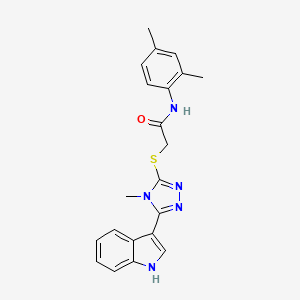

5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is a chemical compound that has drawn the attention of researchers due to its potential applications in the field of medicine. This compound is known to exhibit several biochemical and physiological effects that make it an interesting subject of study.

科学研究应用

Synthesis of Derivatives

The compound can be used in the synthesis of various functionalized thiocarbamoyl compounds . This includes the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 .

Antioxidant Properties

The compound exhibits significant antioxidant properties . For example, amino thiophene-2-carboxamide 7a, a derivative of the compound, shows an inhibition activity of 62.0% compared to ascorbic acid .

Antibacterial Activity

The compound has been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria . Specifically, one of the derivatives, 7b, records the highest activity index compared to ampicillin against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Density Functional Theory (DFT) Investigations

The compound is used in DFT investigations to study its molecular and electronic properties . The amino derivatives 7a-c have the highest HOMO–LUMO energy gap (ΔE H-L), while the methyl derivatives 5a-c have the lowest .

Molecular Docking

The compound and its derivatives can be used in molecular docking studies . The derivatives were docked with five different proteins, and the results explained the interactions between the amino acid residue of the enzyme and the compounds . Compounds 3b and 3c showed the highest binding score with 2AS1 protein .

Drug Development

The compound can be used in the development of new drugs . Researchers continue their efforts for exploration for more powerful drugs with some requirements that involve the molecular size of a drug’s affinity for its target, drug bio-activation, and metabolization . They must also address the design of medications with fewer adverse effects and more desirable small-molecular drug characteristics than existing drugs .

作用机制

Target of Action

The primary target of this compound is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding following an injury.

Biochemical Pathways

The compound is likely to affect the coagulation cascade, given its target. This cascade is a biochemical pathway where each activated factor serves as a catalyst for the next reaction, ultimately leading to the formation of a blood clot. By interacting with Coagulation factor X, the compound could potentially influence this pathway, although the specific downstream effects are yet to be determined .

属性

IUPAC Name |

5-chloro-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3OS2/c15-12-4-3-11(21-12)14(19)16-6-5-13-17-8-9(18-13)10-2-1-7-20-10/h1-4,7-8H,5-6H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCAVHGCYRPWGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(N2)CCNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2997138.png)

![Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate](/img/structure/B2997141.png)

![1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate](/img/structure/B2997144.png)

![4-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2997149.png)